N-cyclopropyl-3-(4-isobutylphenyl)acrylamide
Description
N-cyclopropyl-3-(4-isobutylphenyl)acrylamide is an acrylamide derivative characterized by a cyclopropylamine substituent and a 4-isobutylphenyl group. The 4-isobutylphenyl moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, hinting at possible anti-inflammatory or anticancer applications . The cyclopropyl group may enhance lipophilicity and metabolic stability compared to bulkier substituents, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
(E)-N-cyclopropyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-12(2)11-14-5-3-13(4-6-14)7-10-16(18)17-15-8-9-15/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,17,18)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRWKOGHWJOOCM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-isobutylbenzaldehyde with cyclopropylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the imine intermediate: 4-isobutylbenzaldehyde reacts with cyclopropylamine in the presence of an acid catalyst to form an imine intermediate.
Acryloylation: The imine intermediate is then treated with acryloyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3-(4-isobutylphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
N-cyclopropyl-3-(4-isobutylphenyl)acrylamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide with its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | Not explicitly provided (Inferred: ~C₁₉H₂₄N₂O) | ~300 (estimated) | Cyclopropyl, 4-isobutylphenyl | Anti-inflammatory, anticancer (hypothesized) |
| N-benzyl-3-(4-isobutylphenyl)acrylamide | C₂₀H₂₃NO | 293.41 | Benzyl, 4-isobutylphenyl | Polymer synthesis, drug delivery |
| 3-(4-Isobutylphenyl)-N-(4-isopropylphenyl)acrylamide | C₂₂H₂₇NO | 321.46 | 4-isopropylphenyl, 4-isobutylphenyl | Material science, hydrophobic polymers |
| N-(3-Iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide | C₂₀H₂₂INO | 419.3 | Iodo-methylphenyl, 4-isobutylphenyl | Radiolabeled imaging agents, targeted therapies |
| N-(4-Chloro-benzyl)-3-(4-isobutylphenyl)acrylamide | C₂₀H₂₂ClNO | 327.86 | Chlorobenzyl, 4-isobutylphenyl | Antimicrobial, enzyme inhibition |
Key Observations :
- Molecular Weight : Heavier analogs like the iodo-substituted derivative (419.3 g/mol) may exhibit slower metabolic clearance, whereas the benzyl derivative (293.41 g/mol) could have higher solubility .
Biological Activity
N-cyclopropyl-3-(4-isobutylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological potency, and applications in various fields, supported by relevant data and research findings.
This compound features a cyclopropyl group attached to an acrylamide backbone, with an isobutyl substituent on the phenyl ring. This unique structure may influence its reactivity and interactions with biological targets.
The compound's biological activity primarily involves its interaction with specific enzymes and receptors. It is hypothesized that this compound can modulate enzyme activity, leading to alterations in signaling pathways. This modulation may be achieved through:
- Binding to Enzymes : The compound may act as an inhibitor or activator of various enzymes, impacting metabolic pathways.
- Receptor Interaction : It might bind to specific receptors, influencing physiological responses such as inflammation or pain signaling.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that similar compounds within the acrylamide family can inhibit cancer cell proliferation through mechanisms such as:
- Caspase Activation : Inducing apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, particularly at the G1-S transition.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD | Apoptosis induction |
| Similar Acrylamide Derivative | A549 (Lung Cancer) | 8.107 | ERK1/2 inhibition |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, offering potential therapeutic benefits for conditions such as arthritis or chronic pain.
Case Studies and Research Findings
- In Vitro Studies : Various studies have utilized the MTT assay to evaluate the cytotoxicity of this compound against different cancer cell lines. Results indicate significant antiproliferative effects, particularly against breast and lung cancer cell lines.
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer progression, providing insights into its potential as a therapeutic agent.
- Comparative Analysis : When compared to similar compounds, this compound demonstrates unique efficacy profiles due to its structural features that enhance binding affinity to target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
